molecular formula C12H19NO3 B3148131 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol CAS No. 636997-28-9

2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol

Cat. No.: B3148131
CAS No.: 636997-28-9
M. Wt: 225.28 g/mol
InChI Key: WBFCXRMFLRGWSD-UHFFFAOYSA-N
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Description

Contextualization within the Phenethylamine (B48288) Class of Chemical Compounds

2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol belongs to the broad class of organic compounds known as phenethylamines. This class is characterized by a core structure consisting of a phenyl ring attached to an amino group via a two-carbon sidechain. nih.gov Phenethylamines are of significant interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.com

The phenethylamine scaffold is the basis for numerous endogenous compounds, including hormones and neurotransmitters like dopamine (B1211576) and norepinephrine. mdpi.com Additionally, many synthetic derivatives have been developed and investigated for their therapeutic potential across various areas, such as central nervous system stimulants, antidepressants, and appetite suppressants. The versatility of the phenethylamine framework allows for extensive modification, leading to a wide array of compounds with distinct biological effects. mdpi.comresearchgate.net

Structural Characteristics and Relationship to Dimethoxyphenyl Scaffolds

The structure of this compound is distinguished by several key features. It possesses the core phenethylamine backbone, with a phenyl ring and an ethylamine (B1201723) side chain. Crucially, the phenyl ring is substituted with two methoxy (B1213986) groups at the 2 and 5 positions, forming a dimethoxyphenyl scaffold.

The dimethoxybenzene moiety is a common feature in many biologically active compounds and is often explored in medicinal chemistry to modulate a compound's properties. The position of the methoxy groups on the phenyl ring can significantly influence the molecule's interaction with biological targets. The 2,5-dimethoxy substitution pattern, in particular, is a well-known motif in a variety of psychoactive phenethylamines. mdpi.com Research into related compounds has shown that this specific substitution is relevant for in vivo potency in certain contexts. mdpi.com

Key Structural Features of this compound
FeatureDescription
Core StructurePhenethylamine
Aromatic Scaffold2,5-Dimethoxyphenyl
Side Chain SubstitutionN-ethanol group

Overview of Research Significance and Potential Academic Applications

While specific, in-depth research literature on this compound is not abundant, its structural similarity to other well-studied compounds provides a basis for its research significance. It is commercially available as a biochemical for research use, indicating its utility as a tool compound in scientific investigations. scbt.com

The primary academic interest in this compound likely lies in its potential as a pharmacological probe to explore the structure-activity relationships (SAR) of phenethylamines. By systematically modifying the core structure of known psychoactive or therapeutic agents, researchers can dissect the contributions of different functional groups to the molecule's biological activity. The N-ethanol substitution on this particular compound offers a point of comparison to analogs with other N-substituents or with a primary amine.

Research on closely related 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives has been conducted to understand how structural modifications affect adrenergic activity. nih.gov Such studies investigate how changes in the molecule's conformation and the nature of the aromatic moiety influence its pharmacological effects. nih.gov Therefore, this compound could be a valuable tool in similar studies to further elucidate the SAR of this class of compounds.

The potential academic applications of this compound could include:

Probing Receptor Binding Sites: Its unique substitution pattern could be used to map the binding pockets of various receptors, particularly serotonin (B10506) and adrenergic receptors, which are common targets for phenethylamines.

Investigating Metabolic Pathways: The N-ethanol group may influence the metabolic fate of the compound compared to other phenethylamines, making it a useful tool for studying drug metabolism.

Developing Novel Therapeutic Leads: By understanding the pharmacological effects of this specific structure, it could serve as a starting point for the design of new molecules with more desirable therapeutic properties.

Potential Academic Applications
Application AreaDescription
Structure-Activity Relationship (SAR) StudiesInvestigating the influence of the N-ethanol group on biological activity compared to other phenethylamine analogs.
Pharmacological ProbeExploring the binding and functional properties at various neurotransmitter receptors.
Drug Metabolism StudiesUnderstanding how the N-ethanol substitution affects the metabolic pathways of phenethylamines.
Lead Compound for Drug DiscoveryServing as a scaffold for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(13-6-7-14)11-8-10(15-2)4-5-12(11)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFCXRMFLRGWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Pathways to 1-(2,5-Dimethoxyphenyl)-2-aminoethanol

The primary precursor, 1-(2,5-dimethoxyphenyl)-2-aminoethanol, is typically synthesized via a two-step sequence involving a condensation reaction to form a nitroalcohol intermediate, which is subsequently reduced to the desired aminoalcohol.

Condensation Reactions with 2,5-Dimethoxybenzaldehyde (B135726) as a Starting Material

A common and effective method for creating the carbon skeleton of the precursor is the Henry reaction, also known as a nitroaldol condensation. psu.edusemanticscholar.org This reaction involves the C-C bond formation between 2,5-dimethoxybenzaldehyde and a nitroalkane, typically nitromethane (B149229), in the presence of a base. google.com

The process begins by reacting 2,5-dimethoxybenzaldehyde with nitromethane in a suitable solvent like ethanol (B145695). chemicalbook.com A base, such as sodium hydroxide, is added to deprotonate the nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent neutralization with an acid, such as acetic acid, yields the intermediate compound, 1-(2,5-dimethoxyphenyl)-2-nitroethanol. google.comchemicalbook.com This method is advantageous due to its operational simplicity and high yields, making it suitable for large-scale production. google.com

Reduction of Nitroethanol Intermediates to Aminoalcohols

The second step in the precursor synthesis is the reduction of the nitro group of 1-(2,5-dimethoxyphenyl)-2-nitroethanol to a primary amine. This transformation is crucial for obtaining the desired 1-(2,5-dimethoxyphenyl)-2-aminoethanol. google.com

Various reducing agents can accomplish this, but boron-based reductants are particularly effective. google.com Reagents such as sodium borohydride (B1222165) or potassium borohydride are commonly used in a solvent like ethanol or methanol. google.com The reaction is typically performed at low temperatures, for instance, -10°C, to control reactivity and improve selectivity. Following the reduction, a standard workup and recrystallization can yield the final aminoalcohol precursor with high purity and in good yields, often exceeding 80%. google.com Other reduction methods, including electrochemical processes, have also been studied for converting nitro groups in related dimethoxybenzene structures. researchgate.netresearchgate.net

Synthesis of the Ethylamino Moiety

Once the 1-(2,5-dimethoxyphenyl)-2-aminoethanol precursor is obtained, the next stage is the introduction of the N-ethyl group to form the target secondary amine. Two primary strategies for this transformation are direct N-alkylation and reductive amination.

N-Alkylation Strategies for Secondary Amine Formation

Direct N-alkylation involves the reaction of the primary amine of the precursor with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide). A significant challenge in this approach is preventing overalkylation, where the newly formed secondary amine reacts further to produce a tertiary amine. masterorganicchemistry.com

To achieve selective mono-N-alkylation, specific reaction conditions are employed. The use of certain bases, such as cesium carbonate, has been shown to effectively promote the desired mono-alkylation while suppressing the undesired dialkylation. nih.gov Another strategy involves the use of a chelation agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with 1,3-amino alcohols, thereby protecting and activating the amine group for selective monoalkylation. organic-chemistry.org

Reductive Amination Techniques for Amination with Aldehydes or Ketones

Reductive amination, also known as reductive alkylation, is a widely used and highly effective method for synthesizing secondary amines. masterorganicchemistry.comwikipedia.org This process involves two main steps that can often be performed in a single pot: the reaction of the primary amine precursor with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, followed by the immediate reduction of the imine to the corresponding secondary amine. wikipedia.orgnih.gov

The equilibrium between the amine/aldehyde and the imine is driven forward by the removal of water. wikipedia.org A key advantage of this method is the choice of reducing agent. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are particularly useful as they selectively reduce the imine intermediate in the presence of the unreacted aldehyde, preventing the reduction of the aldehyde to ethanol. masterorganicchemistry.comnih.gov This selectivity is crucial for the efficiency of one-pot reactions. nih.gov

Stereoselective Synthesis Approaches and Chiral Resolution for Enantiomeric Purity

The target compound, 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol, contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Obtaining a single enantiomer (enantiomeric purity) is often critical in pharmaceutical applications. This can be achieved either by synthesizing the molecule stereoselectively from the start or by separating the enantiomers from a racemic (1:1) mixture in a process called chiral resolution. diva-portal.org

Stereoselective synthesis aims to create a specific enantiomer directly. nih.gov This can involve using chiral catalysts or chiral auxiliaries during the synthesis of the β-amino alcohol. diva-portal.orgdiva-portal.org For example, asymmetric versions of the Henry reaction have been developed using chiral lanthanide complexes to produce the nitroalcohol intermediate with a specific stereochemistry. psu.edu Other approaches include the stereoselective ring-opening of epoxides with amines or asymmetric aminohydroxylation of alkenes. diva-portal.orgtandfonline.com

A more traditional and frequently employed method is chiral resolution. nih.gov This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or one of its derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid). nih.govgoogle.comgoogle.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. quora.com Once a single diastereomeric salt is isolated, the pure enantiomer of the amine is liberated by treatment with a base. quora.com

Molecular Interactions and Pharmacological Characterization in Preclinical Research

Serotonin (B10506) Receptor System Interactions

While direct and comprehensive experimental data on the binding and functional activity of 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol at serotonin (5-HT) receptors are not extensively detailed in published literature, its chemical structure provides a basis for predicted interactions. The molecule features a 2,5-dimethoxyphenethylamine scaffold, a motif renowned for conferring potent activity at serotonin 2A (5-HT2A) receptors. nih.gov

Investigation of Agonist Activity at 5-HT2A Receptors

The 2,5-dimethoxyphenethylamine backbone is a cornerstone of numerous psychoactive compounds with high affinity and agonist activity at the 5-HT2A receptor. nih.gov Agonist activation of 5-HT2A receptors is considered essential for the activity of many serotonergic compounds. nih.gov Structurally related compounds, such as the psychoactive dimethoxyphenethylamine series (e.g., 2C-D, 2C-E, 2C-I), demonstrate high potency and affinity at the 5-HT2A receptor. nih.gov

Studies on this class of compounds show that substitutions on the phenethylamine (B48288) skeleton can significantly modulate 5-HT2A receptor affinity and efficacy. For instance, the addition of an N-benzyl group to the structure, creating the NBOMe series, has been shown to dramatically increase affinity for the 5-HT2A receptor. nih.gov While this compound itself lacks this specific N-benzyl substitution, the core 2,5-dimethoxy motif strongly suggests a potential for interaction with the 5-HT2A receptor, though its specific agonist or antagonist profile and potency remain to be fully characterized in dedicated studies.

Binding Affinities and Functional Selectivity at 5-HT1A, 5-HT2B, and 5-HT2C Receptors

Research on related 2,5-dimethoxyphenethylamine derivatives generally shows a degree of selectivity for the 5-HT2 family of receptors over the 5-HT1A receptor. For many of these related compounds, binding affinity at 5-HT1A receptors is considerably lower than at 5-HT2A sites.

Within the 5-HT2 subfamily, while 5-HT2A is often the primary target, interactions with 5-HT2B and 5-HT2C receptors are also observed. Phenylisopropylamine hallucinogens, which also contain the 2,5-dimethoxy-phenyl moiety, have been shown to bind to all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). endocrine-abstracts.org However, structural modifications that lead to dramatic increases in affinity for 5-HT2A and 5-HT2C receptors often have a much more modest effect on 5-HT2B affinity. endocrine-abstracts.org The potential interaction with the 5-HT2B receptor is a point of interest, as prolonged agonism at this receptor has been associated with cardiac valvulopathy. nih.gov The precise binding affinities and functional selectivity profile of this compound across these specific serotonin receptor subtypes require further empirical investigation.

Mechanisms of Receptor Activation and G-Protein Coupling

The 5-HT2A receptor canonically signals through the Gq/11 family of heterotrimeric G proteins. nih.gov Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C.

Studies utilizing genetically modified mice lacking the Gαq protein have demonstrated that this signaling pathway is crucial for the behavioral effects induced by 5-HT2A receptor agonists like (±)1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). nih.gov In these mice, DOI-induced behaviors were significantly attenuated, confirming the key role of Gq protein coupling in the downstream effects of 5-HT2A activation. nih.gov Given its structural similarity to known 5-HT2A agonists, it is hypothesized that any potential activity of this compound at this receptor would likely involve this Gq-protein-coupled pathway.

Adrenergic Receptor System Interactions

The most well-characterized pharmacological activity of this compound is its interaction with the adrenergic system. It is the active metabolite of Midodrine, a drug developed as an alpha-adrenergic stimulating agent.

Exploration of Peripheral Alpha-Receptor Agonism (Drawing from Midodrine Intermediate Research)

This compound (Desglymidodrine) is a potent and selective alpha-1 (α1) adrenergic receptor agonist. medchemexpress.com It is formed in the body via enzymatic hydrolysis of its prodrug, Midodrine. researchgate.net This activation of α1-adrenergic receptors on the arteriolar and venous vasculature leads to smooth muscle contraction, resulting in an increase in peripheral vascular tone and an elevation of blood pressure. medchemexpress.comresearchgate.net

In vitro studies have demonstrated that Desglymidodrine is approximately 15 times more potent than its parent compound, Midodrine, in producing vasoconstriction. Research has further delineated its binding affinity for different adrenoceptor subtypes.

Receptor SubtypeSpeciesBinding Affinity (pKi)Reference
α1A-Adrenergic ReceptorRat5.89 medchemexpress.com
α1B-Adrenergic ReceptorRat5.16 medchemexpress.com
α1D-Adrenergic ReceptorRat5.78 medchemexpress.com
α2A-AdrenoceptorHuman5.83 medchemexpress.com

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

The compound is reported to have a negligible effect on cardiac beta-adrenergic receptors, highlighting its selectivity as a peripheral vasoconstrictor. medchemexpress.com

Other Neurotransmitter Receptor Systems

Beyond its well-defined role as an α1-adrenergic agonist, the activity of this compound at other neurotransmitter receptor systems has not been extensively documented in preclinical screening panels. While data indicates some binding affinity for the human α2A-adrenoceptor, its broader profile remains largely uncharacterized. medchemexpress.com Comprehensive receptor screening studies would be necessary to fully assess its selectivity and identify any potential off-target interactions with other receptor families, such as dopaminergic, histaminergic, or muscarinic receptors.

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D3 Receptors)

The dopamine D3 receptor (D3R) is a critical target in the central nervous system for the development of treatments for various neurological and psychiatric conditions, including substance use disorders. Due to the high degree of structural similarity, particularly in the transmembrane domains, between D3 and D2 receptors, designing subtype-selective ligands remains a significant challenge in medicinal chemistry.

As of this review, specific preclinical studies detailing the binding affinities (e.g., Kᵢ values) of this compound at dopamine receptor subtypes, including the D3 receptor, are not extensively documented in publicly accessible scientific literature. Future research is required to elucidate the direct interaction profile and selectivity of this compound for D3 receptors compared to D2 and other dopamine receptor subtypes.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines, such as β-phenylethylamine and tyramine, as well as certain psychoactive compounds. It plays a modulatory role in monoaminergic systems, making it a receptor of interest for neuropsychiatric research. Structurally, this compound belongs to the phenethylamine class, a group of compounds known to interact with TAAR1.

Research has shown that various phenethylamine derivatives, including those with a 2,5-dimethoxy substitution pattern, can bind to and activate TAAR1. However, specific binding affinity (Kᵢ) or functional potency (EC₅₀) values for this compound at TAAR1 have not been specifically reported in the reviewed literature. The characterization of its precise interaction with TAAR1 would be a valuable area for further investigation to understand its potential pharmacological activities.

Adenosine (B11128) A₂A Receptor Binding Profiles

Adenosine A₂A receptors are highly concentrated in dopamine-rich areas of the brain, such as the striatum, where they form functional complexes with dopamine D2 receptors. This interplay is crucial for modulating motor activity and makes the A₂A receptor a significant target in the research of neurodegenerative disorders like Parkinson's disease.

A comprehensive review of the current scientific literature reveals a lack of specific data on the binding profile of this compound at adenosine A₂A receptors. Studies on various adenosine analogs have established the structural requirements for A₂A receptor affinity, but the interaction of this particular dimethoxy-phenyl-ethylamino-ethanol structure has not been characterized.

Enzyme Inhibition and Modulatory Activities

Beyond receptor interactions, the potential for a compound to inhibit or modulate enzyme activity is a key aspect of its pharmacological profile. This section examines the known and potential enzymatic interactions of this compound.

Cholinesterase Inhibition (hAChE and hBChE) Studies

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. There are no direct preclinical studies in the available literature that evaluate the inhibitory activity of this compound against human acetylcholinesterase (hAChE) or human butyrylcholinesterase (hBChE). Therefore, its potential as a cholinesterase inhibitor remains uncharacterized.

Cyclooxygenase (COX) Isoenzyme Inhibition Research (Context from Related Chalcones)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). While direct data on this compound is unavailable, research into structurally related chalcones (1,3-diphenyl-2-propen-1-ones) provides valuable context. Chalcones are known to possess anti-inflammatory properties, often linked to the inhibition of COX-1 and COX-2. rjraap.com

Numerous studies have synthesized and evaluated chalcone (B49325) derivatives for their COX inhibitory potential. Many of these compounds exhibit preferential inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov For instance, certain synthetic chalcone derivatives have demonstrated potent COX-2 inhibitory activity with IC₅₀ values in the low micromolar range. nih.gov

Table 1: COX-1 and COX-2 Inhibition by Select Chalcone Derivatives

Chalcone DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
5′-Chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone87.587.0 sci-hub.se
2-Hydroxy-3,4,6-trimethoxychalcone95.5Not Reported sci-hub.se
Derivative 4a (a 1,3-diphenyl-2-propen-1-one derivative)> 504.78 nih.gov
Derivative 3c (a 1,3-diphenyl-2-propen-1-one derivative)14.656.25 nih.gov

This data is provided for contextual purposes based on research into chalcone derivatives and does not represent data for this compound.

Glycosidase and Amylase Enzyme Inhibition Research (Context from Related Chalcones)

The inhibition of enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes, as it slows the digestion of carbohydrates. nih.gov Chalcones have emerged as a class of compounds with significant potential for inhibiting these enzymes. nih.govfrontiersin.org

Preclinical research has demonstrated that various natural and synthetic chalcones can inhibit α-amylase and α-glucosidase, with some derivatives showing potency comparable to or greater than standard inhibitors like acarbose. nih.govacs.org The substitution pattern on the aromatic rings of the chalcone scaffold plays a crucial role in determining the inhibitory activity. rsc.org For example, studies have shown that specific hydroxylated and methoxylated chalcones are effective inhibitors of α-glucosidase. rsc.org

Table 2: α-Amylase and α-Glucosidase Inhibition by Select Chalcone Derivatives

Chalcone Derivativeα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Reference
Pyrrolidine-Chalcone Hybrid 314.61 ± 0.1225.38 ± 2.09 acs.org
Pyrrolidine-Chalcone Hybrid 1032.84 ± 0.2144.21 ± 2.42 acs.org
XanthohumolNot Reported8.8 frontiersin.org
Chalcone Amide L4Not Reported8.28 ± 0.04 nih.gov
Acarbose (Reference)1.04 ± 0.38.36 ± 0.02 frontiersin.orgnih.gov

This data is provided for contextual purposes based on research into chalcone derivatives and does not represent data for this compound.

Kinase Activity Modulation (e.g., PAK1 Protein Expression Studies)

Extensive searches of publicly available scientific literature and preclinical research databases did not yield any specific studies or data regarding the modulation of kinase activity by the compound this compound. Consequently, there is no information available on its effects on p21-activated kinase 1 (PAK1) protein expression or any other related kinase activity.

The characterization of a compound's effect on kinase activity is a critical component of preclinical pharmacological profiling, as kinases play a crucial role in cellular signaling pathways. Research in this area typically involves in vitro kinase assays and in vivo studies to determine the compound's inhibitory or activating effects on specific kinases. However, for this compound, such studies have not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Structure Activity Relationship Sar Investigations

Elucidation of Substituent Effects on the 2,5-Dimethoxy-phenyl Moiety

The 2,5-dimethoxy substitution pattern on the phenyl ring is a well-established pharmacophore for a significant class of serotonergic compounds. nih.govresearchgate.net Extensive research has been dedicated to understanding how modifications to this aromatic core impact biological activity. The 4-position of the 2,5-dimethoxyphenyl ring has been a primary focus of these investigations.

A general observation is that the introduction of a small, lipophilic substituent at the 4-position tends to enhance the potency of 2,5-dimethoxyphenethylamines at serotonin (B10506) 5-HT2 receptors. nih.gov This has been demonstrated with a variety of functional groups, including halogens (e.g., bromine in 2C-B), alkyl groups, and thioalkyl groups, all of which can increase agonist potency at the 5-HT2A receptor. nih.govacs.org Studies have also shown that extending the carbon chain of an alkoxy group at the 4-position generally leads to increased binding affinities at both 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org It is important to note, however, that this enhanced binding does not always correlate with a proportional increase in functional potency, with some studies reporting varied effects on receptor activation. nih.govfrontiersin.org

The electronic properties and size of the substituent at the 4-position are also critical. While lipophilicity is a significant factor, the introduction of excessively bulky lipophilic groups can induce a shift in the pharmacological profile from agonism to antagonism at 5-HT2 receptors. nih.govresearchgate.net This suggests the presence of a size limitation within the receptor's binding site.

The methoxy (B1213986) groups at the 2- and 5-positions are themselves crucial for maintaining high affinity and efficacy. The removal of the 5-methoxy group results in a substantial decrease in potency, while the deletion of the 2-methoxy group has an even more pronounced negative effect on activity. nih.gov The substitution of the methoxy groups with larger ethoxy groups is generally tolerated, although it often results in a reduction in agonist potency at the 5-HT2A receptor. nih.gov

Compound4-Position Substituent5-HT2A Ki (nM)
2C-H-H1700
2C-B-Br8
2C-I-I7
2C-TFM-CF31.6

Conformational Analysis and Bioactive Conformations of the Ethylamino-ethanol Side Chain

The three-dimensional shape, or conformation, of the ethylamino-ethanol side chain is a pivotal factor in determining how the molecule interacts with its biological target. For phenethylamine (B48288) derivatives, computational studies have indicated a preference for an extended conformation of the side chain. nih.gov This extended conformation is widely believed to represent the bioactive conformation necessary for optimal interaction with serotonin receptors. mdpi.com

The inherent flexibility of the ethylamino-ethanol side chain allows it to adopt a multitude of conformations. acs.org While this flexibility can be advantageous, allowing the molecule to adapt to the specific geometry of the receptor's binding pocket, it also carries an entropic cost upon binding. To probe the bioactive conformation, researchers have synthesized and evaluated conformationally restricted analogues. For instance, incorporating the phenethylamine side chain into a more rigid piperidine (B6355638) ring structure has been shown to cause a significant reduction in agonist potency, indicating that the constrained conformation is suboptimal for receptor activation. nih.govacs.org

The presence of a hydroxyl group on the ethanolamine (B43304) portion of the side chain introduces a chiral center and the potential for hydrogen bonding. These features can influence the preferred conformation of the side chain and its interactions with the receptor. Molecular orbital calculations have shown that phenethylamine derivatives containing an α-hydroxyl group have fewer stable conformations compared to their non-hydroxylated counterparts. researchgate.net

Stereochemical Influences on Receptor Binding and Functional Activity

The introduction of a chiral center at the alpha-carbon of the ethylamino-ethanol side chain gives rise to two stereoisomers (enantiomers), designated as (R) and (S). These enantiomers can exhibit distinct pharmacological properties, a phenomenon known as stereoselectivity. For example, in the related amphetamine series, the (R)-(-) enantiomer of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is the more potent isomer at 5-HT2 receptors.

While specific data for the enantiomers of "2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol" are not extensively detailed in the current literature, insights can be drawn from structurally similar compounds. For 2,5-DMA, the parent compound of the DOx series of amphetamines, the S(+) enantiomer has been found to be more potent at the 5-HT2B receptor than the R(-) enantiomer. nih.gov This illustrates that the stereochemical preferences can differ between various receptor subtypes.

The differential activity of enantiomers highlights the three-dimensional nature of the interaction between a ligand and its receptor. One enantiomer may fit more precisely into the binding pocket, allowing for more favorable intermolecular interactions with key amino acid residues, which can result in higher affinity and/or efficacy. The other enantiomer, due to its different spatial arrangement of atoms, may bind less effectively or in a manner that produces a different functional response, such as partial agonism or even antagonism.

Comparative SAR with Analogues Possessing Different Side Chains (e.g., Phenethylamines, Amphetamines, Piperidines)

A comparative analysis of the SAR of "this compound" with analogues featuring different side chains provides a broader understanding of the functional role of the ethylamino-ethanol moiety.

Phenethylamines (2C-X series): The 2,5-dimethoxyphenethylamine framework is the foundational structure for a wide array of psychoactive compounds. nih.gov The primary amine of the ethylamine (B1201723) side chain is a critical feature for their biological activity. N-benzylation of these compounds to form the NBOMe series has been shown to dramatically increase their potency at 5-HT2A receptors. nih.govmdpi.com

Amphetamines (DOX series): The addition of a methyl group at the alpha-position of the ethylamine side chain results in the amphetamine analogues, commonly known as the DOX series. This alpha-methylation generally leads to an increase in psychoactive potency. nih.govresearchgate.net For instance, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is considerably more potent than its corresponding phenethylamine analogue. nih.gov

Piperidines: As previously mentioned, constraining the flexible side chain by incorporating it into a piperidine ring has a detrimental effect on agonist potency at both 5-HT2A and 5-HT2C receptors. nih.govacs.org This suggests that the conformational freedom of the side chain is essential for achieving the optimal orientation required for receptor activation. The substantial decrease in potency observed with piperidine analogues underscores the specific spatial demands of the receptor's binding pocket. nih.govacs.org

Compound SeriesSide ChainGeneral Effect on 5-HT2A Potency
Phenethylamines (2C-X)EthylamineBaseline
Amphetamines (DOX)IsopropylamineIncreased
N-Benzylphenethylamines (NBOMe)N-BenzylethylamineGreatly Increased
PhenylpiperidinesPiperidineDecreased

Metabolic Pathways and Biotransformation Studies

Identification of Major Metabolic Reactions in Non-Human Biological Systems

The metabolic fate of 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol in non-human organisms involves multiple enzymatic alterations. The primary routes of metabolism transform the parent compound into various metabolites through reactions that modify its core structure and functional groups.

O-demethylation is a common metabolic pathway for compounds containing methoxy (B1213986) groups, such as this compound. This reaction involves the removal of a methyl group from one or both of the methoxy substituents on the phenyl ring, converting them into hydroxyl groups. This process is typically mediated by cytochrome P450 enzymes. The resulting phenolic metabolites are more polar than the parent compound. Studies on analogous compounds, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, have demonstrated that rabbit liver homogenates can biotransform the molecule into its 2-O-demethyl and 5-O-demethyl metabolites, as well as a bis(O-demethyl) metabolite. nih.gov

Table 1: Potential O-Demethylation Metabolites

Metabolite Name Position of Demethylation
2-[1-(2-Hydroxy-5-methoxy-phenyl)-ethylamino]-ethanol 2-position
2-[1-(5-Hydroxy-2-methoxy-phenyl)-ethylamino]-ethanol 5-position

N-dealkylation is a significant metabolic pathway for many xenobiotics containing an N-alkyl group. mdpi.com In the case of this compound, the ethyl group attached to the nitrogen atom can be removed. This enzymatic process, also catalyzed by cytochrome P450, would lead to the formation of a primary amine metabolite. This reaction proceeds through the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated amine and an aldehyde. nih.gov

Table 2: Potential N-Dealkylation Metabolite

Metabolite Name Removed Group

Deamination, the removal of an amino group, is another potential metabolic route. This can be followed by oxidation or reduction of the resulting intermediate. For instance, oxidative deamination would transform the ethylamino group into a ketone, which could then be further metabolized. Subsequent oxidation could lead to the formation of a carboxylic acid, while reduction could result in an alcohol.

Hydroxylation is a primary metabolic reaction that introduces a hydroxyl group into the structure of a compound, increasing its water solubility. This can occur on both aliphatic (side-chain) and aromatic (phenyl ring) portions of the molecule. nih.gov Cytochrome P450 enzymes are key catalysts in these reactions. uq.edu.au For this compound, aliphatic hydroxylation could occur on the ethyl group of the ethylamino moiety. Aromatic hydroxylation could potentially occur at available positions on the phenyl ring, although this is less common when the ring is already substituted.

Table 3: Potential Hydroxylation Metabolites

Metabolite Name Position of Hydroxylation
This compound-ol Ethyl group (aliphatic)

N-acetylation is a phase II metabolic reaction that involves the transfer of an acetyl group from acetyl-CoA to an amine. If N-dealkylation occurs to form the primary amine metabolite, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, this primary amine could then undergo N-acetylation. This reaction is catalyzed by N-acetyltransferase enzymes.

Table 4: Potential N-Acetylation Metabolite

Precursor Metabolite Resulting Metabolite

Dehydrogenation reactions involve the removal of hydrogen atoms and can lead to the formation of double bonds or carbonyl groups. In the context of this compound, the primary alcohol of the ethanolamino side chain could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Table 5: Potential Dehydrogenation Metabolites

Metabolite Name Functional Group Formed
2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-acetaldehyde Aldehyde

Enzymatic Systems Involved in Biotransformation

Scientific investigation into the specific enzymatic systems responsible for the metabolism of this compound has not been published. While studies on related compounds offer clues, the precise roles of various enzymes in the biotransformation of this particular molecule are unknown.

There is no available data from in vitro or in vivo studies to confirm the involvement of specific Cytochrome P450 isoenzymes, such as CYP3A4 or CYP2D6, in the metabolism of this compound. Research on other 2,5-dimethoxy-amphetamine derivatives has indicated that CYP2D6 is the primary isoenzyme involved in their O-demethylation and hydroxylation. nih.gov However, the N-ethanol group on the target compound could significantly alter its affinity for and metabolism by these enzymes. Without experimental evidence, the role of the CYP450 system remains uncharacterized.

Similarly, the contribution of Monoamine Oxidases (MAO-A and MAO-B) to the biotransformation of this compound has not been documented. Phenethylamines are often substrates for MAO, which catalyzes their oxidative deamination. researchgate.net Studies on related phenethylamines have explored their interactions with MAO enzymes. researchgate.net However, the substitution on the amine nitrogen can influence whether a compound acts as a substrate or an inhibitor of MAO. Without specific studies, the interaction of this compound with MAO-A and MAO-B is undetermined.

Identification and Characterization of Metabolites in Biological Matrices

No studies have been published that identify or characterize the metabolites of this compound in biological samples such as urine, blood, or plasma. Metabolic profiling is essential to identify the products of biotransformation, which can have their own biological activity or serve as biomarkers of exposure. For related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), metabolites resulting from O-demethylation and N-acetylation have been identified in rat hepatocytes. nih.gov Another related compound, 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7), undergoes metabolic pathways including sulfoxidation, sulfone formation, and hydroxylation in rats. nih.gov Nevertheless, this information cannot be reliably applied to predict the specific metabolites of this compound.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from a mixture for subsequent identification and quantification. For phenethylamine (B48288) derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold-standard techniques. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method frequently employed for the identification of designer stimulants, including the 2C class of phenethylamines. nih.govnih.gov This technique combines the powerful separation capabilities of gas chromatography with the definitive detection properties of mass spectrometry. In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. nih.gov

The electron ionization (EI) mass spectra generated by GC-MS provide highly informative fragmentation patterns that serve as a chemical fingerprint for a given molecule. nih.gov For phenethylamines, characteristic fragmentation pathways, such as α-cleavage and β-cleavage of the ethylamine (B1201723) side chain, produce specific ions that are invaluable for structural elucidation and confirmation. nih.gov GC-MS methods have been routinely used for both qualitative and quantitative assessment of phenethylamines in various matrices, including urine. nih.govnih.gov The primary challenge in the analysis of regioisomeric phenethylamines—compounds with the same molecular formula but different substituent positions—is that they can produce very similar mass spectra. In such cases, chromatographic separation is critical to distinguish between isomers. researchgate.netsygnaturediscovery.com

Key Aspects of GC-MS Analysis for Phenethylamines
ParameterDescriptionRelevance to 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol
Principle Separation of volatile compounds followed by mass-based detection.Provides structural information based on characteristic fragmentation patterns. nih.gov
Sample Type Typically requires derivatization for non-volatile or polar compounds to improve chromatographic properties.The hydroxyl group in the target compound may necessitate derivatization for optimal analysis.
Strengths High sensitivity, excellent resolving power, and creation of standardized, reproducible mass spectral libraries. nih.govnih.govEnables sensitive detection in complex biological matrices like urine. nih.gov
Limitations Not suitable for thermally labile compounds; potential for co-elution of isomers with similar properties. researchgate.netCareful method development is needed to resolve it from structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variants, such as Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), offer a powerful alternative to GC-MS, particularly for compounds that are non-volatile or thermally unstable. This technique is increasingly used for the detection and identification of new psychoactive substances (NPS), including 2C-series compounds, in forensic and clinical settings. helsinki.finih.gov

In LC-MS, separation occurs in a liquid mobile phase based on the analyte's affinity for the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI is advantageous as it usually produces a protonated molecular ion ([M+H]+) with minimal fragmentation, providing clear molecular weight information. nih.gov Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic spectrum. helsinki.fi High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound and its fragments, which greatly enhances the confidence in its identification. nih.gov LC-MS has been successfully applied to identify 2C-B in hair samples and other related phenethylamines in biological fluids. helsinki.firesearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. psilosybiini.info It is particularly well-suited for the analysis of charged molecules, such as the amine-containing phenethylamines. researchgate.net Separations in CE are based on the differential migration of ions in an electric field, offering a different separation mechanism from chromatography and thus providing complementary information. researchgate.net

A method using CE coupled with electrospray ionization-mass spectrometry (CE-ESI-MS) has been developed and validated for the screening and quantification of thiophenethylamine designer drugs (2C-T-series) in human plasma. psilosybiini.infonih.gov This demonstrates the applicability of CE-MS for the analysis of complex biological samples containing structurally related phenethylamine analogues. researchgate.net The technique offers advantages such as low sample and solvent consumption and rapid analysis times.

Radioligand Binding Assays for Receptor Characterization

Understanding the pharmacological profile of this compound requires characterizing its interactions with specific neuroreceptors. Radioligand binding assays are powerful in vitro tools used to determine the affinity of a compound for a particular receptor. helsinki.fi These assays are fundamental in drug discovery and pharmacology for screening compounds and determining their structure-activity relationships (SAR).

In Vitro Receptor Binding Assays

In vitro receptor binding assays are used to measure the affinity of a ligand (the compound being tested) for a specific receptor. These experiments typically use cell membranes or recombinant cells that have been engineered to express a high density of the target receptor. A radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the receptor preparation. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be calculated.

For phenethylamines, the primary targets of interest are often serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. Studies on related 2C compounds have shown high affinity for these receptors. For example, 4-thio-substituted phenethylamines (2C-T drugs) display high affinity for 5-HT2A and 5-HT2C receptors, with Ki values in the low nanomolar range. Similarly, studies using Xenopus laevis oocytes expressing rat 5-HT2A receptors have demonstrated that compounds like 2C-B act as potent antagonists at this receptor. Such assays are critical for establishing the specific molecular targets through which a compound exerts its biological effects.

Receptor Binding Affinities of Related Phenethylamines
Compound ClassReceptor TargetReported Affinity (Ki) / Potency (EC50)Functional Activity
4-Thio-substituted phenethylamines (2C-T drugs)5-HT2A1-54 nMPotent partial agonists
4-Thio-substituted phenethylamines (2C-T drugs)5-HT2C40-350 nMHigh affinity binding
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)5-HT2APotent antagonist activity demonstratedAntagonist in Xenopus oocyte model
Phenethylamine Derivatives5-HT2AVariable, dependent on substitutionsHigher affinity generally observed compared to tryptamines

Autoradiography for Receptor Distribution Studies in Research Models

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues and cells. researchgate.net In the context of receptor characterization, in vitro receptor autoradiography is used to map the anatomical distribution of specific receptor subtypes in thin sections of tissue, typically from animal or human post-mortem brains. sygnaturediscovery.com The technique involves incubating the tissue section with a radiolabeled ligand that binds selectively to the receptor of interest. After washing away unbound ligand, the tissue section is exposed to a sensitive film or a digital detector, which captures the pattern of radioactive decay, creating a detailed image of where the receptors are located. nih.govnih.gov

This methodology has been extensively used to map the distribution of 5-HT2A receptors, a key target for many psychedelic phenethylamines. nih.gov Studies using selective 5-HT2A radioligands like [3H]ketanserin and [3H]MDL 100907 have revealed a high density of these receptors in the neocortex of both rat and human brains. nih.govpsilosybiini.infonih.gov Autoradiography can also be used in competitive binding studies on tissue sections to determine if a novel compound binds to receptors in specific brain regions. For instance, studies have demonstrated the cross-displacement of psychedelic compounds like LSD and substituted amphetamines in the rat brain, providing information on their common binding sites. nih.gov While direct autoradiography studies using radiolabeled this compound have not been reported, this technique remains a critical tool for understanding the neuroanatomical basis of its action by mapping the distribution of its potential receptor targets.

Spectroscopic and Imaging Techniques for Molecular Probing

In the study of related phenethylamine compounds, researchers routinely employ a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. For a compound with the structural complexity of this compound, ¹H NMR would provide information on the chemical environment of each proton, including those on the dimethoxy-phenyl ring, the ethylamino side chain, and the ethanol (B145695) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the assignment of each proton to its specific position in the molecule. Similarly, ¹³C NMR spectroscopy would identify the chemical environment of each carbon atom.

A study on conformational effects in related 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives highlighted the use of ¹H NMR and IR spectroscopy to determine the preferred molecular conformations. This underscores the importance of NMR in understanding the three-dimensional structure of these types of compounds, which can be critical for their biological activity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. In the case of this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the ether and alcohol groups, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the molecular formula. Furthermore, fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), can offer valuable clues about the compound's structure. For instance, the fragmentation of the ethylamino-ethanol side chain and the dimethoxy-phenyl group would produce characteristic ions.

Imaging Techniques: While no specific imaging studies were found for this compound, molecular imaging techniques could potentially be used to visualize its distribution in biological systems if, for example, it were labeled with a suitable isotope for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Due to the absence of specific experimental data for this compound in the public domain, the following data tables are presented as illustrative examples of how such data would be formatted if it were available.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data Not AvailableData Not Available

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data Not AvailableData Not Available

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zInterpretation
Data Not AvailableData Not Available

Preclinical Research Models and Experimental Paradigms

In Vitro Cellular Models for Functional and Mechanistic Studies

In vitro models are fundamental for initial pharmacological screening. They offer a controlled environment to dissect the molecular interactions of a compound with specific cellular targets, such as receptors and signaling pathways, in isolation from the complexities of a whole organism.

Cultured Cell Lines for Receptor Signaling and Pathway Analysis

Immortalized cell lines that are genetically engineered to express specific receptors are invaluable tools. For a compound with a 2,5-dimethoxyphenyl-ethylamine backbone, which is characteristic of many serotonergic agents, cell lines expressing various serotonin (B10506) (5-HT) receptor subtypes (e.g., 5-HT2A, 5-HT2C) would be prioritized. frontiersin.orgpsilosybiini.info Researchers use these models to conduct receptor binding assays to determine the compound's affinity for different targets and functional assays to measure its efficacy (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Primary Cell Cultures for Specific Tissue-Level Investigations

Primary cells are isolated directly from animal or human tissue and provide a more physiologically relevant model than immortalized cell lines. For a psychoactive compound, primary neuronal cultures from specific brain regions (e.g., cortex, hippocampus) would be used to study effects on neuronal excitability, neurotransmitter release, and potential neurotoxicity. For compounds with broader adrenergic or other receptor activity, primary cells from relevant tissues like cardiomyocytes or smooth muscle cells from blood vessels could be used. nih.gov

In Vivo Animal Models for Systemic Pharmacological Investigations

Rodent Models (Rats, Mice) in Behavioral and Physiological Research

Rats and mice are the most common initial models for in vivo pharmacological studies due to their well-understood genetics, physiology, and established behavioral paradigms. nih.gov For a compound structurally related to known psychoactive substances, research would likely focus on:

Behavioral Assays: Models such as the head-twitch response in mice are used to screen for 5-HT2A receptor agonist activity, a hallmark of classic hallucinogens. researchgate.net Other tests, like the elevated plus-maze and open-field test, would assess potential anxiolytic, anxiogenic, or sedative effects. nih.gov

Physiological Monitoring: Studies would involve monitoring vital signs such as heart rate, blood pressure, and body temperature to understand the compound's systemic physiological impact.

Table 1: Representative Rodent Behavioral Models for Psychoactive Compound Screening

ModelSpeciesPrimary Endpoint MeasuredAssociated Pharmacological Target/Effect
Head-Twitch Response (HTR)Mouse, RatFrequency of rapid, reflexive head movements5-HT2A Receptor Agonism
Elevated Plus Maze (EPM)Mouse, RatTime spent in and entries into open vs. closed armsAnxiolytic or Anxiogenic Effects
Open Field TestMouse, RatLocomotor activity, rearing, and time in center vs. peripheryStimulant, Sedative, or Anxiolytic Effects
Drug DiscriminationRat, MouseAnimal's selection of a lever associated with the test drug vs. salineSubjective psychoactive effects similar to known drugs

Advanced Mammalian Models (e.g., Pigs, Baboons for Receptor Imaging)

While research on 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol has not progressed to this stage, advanced models are sometimes used for compounds with significant clinical potential. Non-human primates, such as baboons, are employed for sophisticated neuroimaging techniques like Positron Emission Tomography (PET). Using a radiolabeled version of the compound, researchers can visualize its binding to specific receptors in the living brain, providing invaluable data on its regional distribution and receptor occupancy over time. Porcine models can also be valuable for studying cardiovascular and metabolic effects due to their physiological similarities to humans. mdpi.com

Specific Pharmacological Research Paradigms

Beyond general behavioral screening, specific paradigms are used to build a detailed pharmacological profile.

Receptor Binding Assays: These are competitive assays where the test compound's ability to displace a known radiolabeled ligand from a specific receptor is measured. The results are used to calculate the binding affinity (Ki), indicating how tightly the compound binds to the receptor. psilosybiini.info

Functional Assays: Once binding is established, functional assays determine the cellular response. Techniques like calcium imaging or measurements of second messengers (e.g., inositol (B14025) phosphate, cAMP) are used to quantify the compound's potency (EC50) and efficacy as an agonist or antagonist at a given receptor. researchgate.net

Ex Vivo Tissue Bath Studies: Tissues that express target receptors, such as rat vas deferens (for adrenergic receptors) or aorta (for serotonergic receptors), are isolated and placed in an organ bath. nih.gov The ability of the compound to induce or inhibit tissue contraction provides information on its functional pharmacology in a complex tissue environment.

Table 2: Key Pharmacological Parameters and Methods

ParameterDefinitionCommon Experimental Method
Binding Affinity (Ki)Concentration of a ligand that occupies 50% of a specific receptor population at equilibrium.Radioligand Binding Assay
Potency (EC50)Concentration of a drug that gives half of the maximal response.Functional Assays (e.g., Calcium Flux, Second Messenger Assays)
Efficacy (Emax)The maximum response achievable from a drug.Functional Assays (e.g., Calcium Flux, Second Messenger Assays)

Receptor Occupancy and Functional Desensitization Studies

Receptor binding and functional assays are fundamental in characterizing the pharmacological profile of a novel compound. For structural analogues of this compound, particularly the 2,5-dimethoxy-substituted phenethylamines (commonly known as 2C drugs), research has focused on their interaction with monoamine receptors.

In vitro studies using human cells transfected with specific receptors are employed to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of these compounds. Research shows that 2,5-dimethoxy-phenethylamine analogues potently interact with serotonergic 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂₋ receptors. nih.gov For instance, the addition of an N-2-methoxybenzyl group to the core phenethylamine (B48288) structure (creating NBOMe derivatives) significantly increases binding affinity at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov These studies have confirmed that the primary molecular target for many of these compounds is the 5-HT₂ₐ receptor, an interaction that underlies their psychoactive effects. nih.govacs.org

Functional assays, which measure the cellular response following receptor binding, are used to determine a compound's efficacy (its ability to activate the receptor). For 2,5-dimethoxyphenyl compounds, these assays often measure phospholipase C (PLC) activation, which leads to phosphoinositide (PI) hydrolysis. These studies confirm that compounds like N-benzylphenethylamines are potent and highly efficacious agonists at the 5-HT₂ₐ receptor. nih.gov

Functional desensitization refers to the process where a receptor's response to a drug diminishes following repeated or prolonged exposure. This is a common phenomenon for G protein-coupled receptors (GPCRs), such as the 5-HT₂ₐ receptor. While specific desensitization studies on 2,5-dimethoxyphenyl compounds are not detailed in the provided results, this paradigm would typically involve exposing cells to the compound for a period and then re-challenging them to measure any attenuation in the functional response (e.g., reduced PI hydrolysis). This provides insight into the potential for tolerance development at the cellular level.

Behavioral Phenotyping in Animal Models (e.g., Head Twitch Response)

Behavioral phenotyping in animal models is crucial for understanding the in vivo effects of a compound. nih.gov For hallucinogenic 5-HT₂ₐ receptor agonists, the head-twitch response (HTR) in rodents is a well-established and widely used behavioral proxy. researchgate.netnih.gov This rapid, rotational head movement is reliably induced by 5-HT₂ₐ receptor activation and can distinguish between hallucinogenic and non-hallucinogenic agonists. nih.govescholarship.orgresearchgate.net

Studies on numerous 2,5-dimethoxyphenylalkylamines have utilized the HTR paradigm to elucidate their structure-activity relationships. For example, 2,5-dimethoxy-4-iodophenethylamine (2C-I) and its potent N-benzyl derivative, 25I-NBOMe, both induce the HTR in C57BL/6J mice. researchgate.net The response is dose-dependent and can be completely blocked by the selective 5-HT₂ₐ antagonist M100,907, confirming the receptor mechanism. researchgate.net Modern HTR studies often use a head-mounted magnet and a magnetometer coil to electronically and objectively quantify the behavior. researchgate.netnih.govescholarship.org

The potency of various analogues in inducing HTR has been systematically evaluated, providing key insights. For instance, adding an α-methyl group to the phenethylamine backbone of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T) increases its potency fivefold. nih.govresearchgate.net In contrast, N-benzyl substitution on 2C-I increases potency 14-fold, highlighting the significant impact of specific structural modifications on in vivo activity. researchgate.net

CompoundAbbreviationAnimal ModelPotency (ED₅₀)
2,5-Dimethoxy-4-methyl-α-ethylphenethylamineALEPHMouse0.80 mg/kg
2,5-Dimethoxy-4-iodophenethylamine2C-IMouse~2.5 mg/kg
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine25I-NBOMeMouse0.18 mg/kg
1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropaneDOMRat~1.0 mg/kg
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropaneDOIRat~0.5 mg/kg

Note: ED₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources. acs.orgresearchgate.netnih.gov

Research on Discriminative Stimulus Effects in Animal Models

Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of drugs in animals. In this model, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle (e.g., saline) to receive a reward. This technique is invaluable for determining if a novel compound produces subjective effects similar to a known substance.

Studies involving the 2,5-dimethoxyphenyl analogue 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) have been conducted in rhesus monkeys. nih.gov Animals were trained to discriminate DOM from a vehicle. nih.gov Once trained, substitution tests were performed with other compounds. The results showed that other hallucinogenic drugs, such as (+)lysergic acid diethylamide (LSD) and 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7), fully substituted for DOM, indicating that they produce similar subjective effects. nih.gov Conversely, drugs from other pharmacological classes, such as amphetamine, cocaine, and morphine, did not substitute for DOM. nih.gov

Furthermore, antagonist studies are conducted to identify the receptor mechanisms mediating these subjective effects. In the DOM discrimination model, the 5-HT₂ₐ/₂₋ receptor antagonists ritanserin and ketanserin, as well as the selective 5-HT₂ₐ receptor antagonist MDL100907, completely blocked the discriminative stimulus effects of DOM. nih.gov These findings provide strong evidence that the subjective effects of these compounds in nonhuman primates are mediated primarily through the 5-HT₂ₐ receptor. nih.govnih.gov

Ex Vivo Organ Perfusion Studies (e.g., Langendorff Test for Isolated Heart Function)

Ex vivo organ perfusion allows for the study of a compound's effects on an isolated organ, free from the systemic influences of an intact animal. wikipedia.orgtno.nl The Langendorff heart preparation is a classic ex vivo technique used to assess cardiac function and pharmacology. wikipedia.orgijbcp.comresearchgate.net

In this method, the heart is excised and mounted on a Langendorff apparatus, where it is perfused in a retrograde fashion (backwards through the aorta) with an oxygenated, nutrient-rich solution, such as Krebs-Henseleit or Tyrode's solution. wikipedia.org This retrograde pressure closes the aortic valve and forces the perfusate into the coronary arteries, allowing the heart to continue beating for several hours. wikipedia.org This preparation allows researchers to directly administer drugs via the perfusate and measure effects on heart rate, contractile strength (inotropism), and coronary blood flow without confounding neural or hormonal inputs. wikipedia.org

While no studies were identified that specifically used the Langendorff technique to evaluate this compound or its close phenethylamine analogues, this paradigm represents a critical step in preclinical cardiovascular safety assessment. It would be an appropriate model to determine if the compound has any direct effects on cardiac function, such as altering heart rate or contractility, which are known potential effects of sympathomimetic amines.

Exploratory Research Avenues Based on Structural Analogues

Investigation into Multi-Drug Resistance (MDR) Modulation in Cancer Research

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally unrelated anticancer drugs. mdpi.com A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels. oncotarget.comcellmolbiol.org

One strategy to combat MDR is the use of chemosensitizers or MDR modulators, which inhibit the function of these efflux pumps. While there is no direct evidence of 2,5-dimethoxyphenyl compounds being investigated for this purpose, their chemical scaffold presents a potential starting point for the synthesis of novel MDR modulators. The research paradigm would involve:

In Vitro Screening: Testing structural analogues in MDR cancer cell lines (e.g., those overexpressing P-gp) in combination with a standard chemotherapeutic agent like doxorubicin or paclitaxel. A successful modulator would restore the cytotoxicity of the chemotherapy drug in the resistant cells.

Mechanism of Action Studies: Using assays to confirm the inhibition of P-gp. This can be done by measuring the intracellular accumulation of fluorescent P-gp substrates, like rhodamine 123. An effective modulator would increase the fluorescence inside the resistant cells by blocking efflux.

Given that many small molecules can interact with the promiscuous substrate-binding sites of P-gp, exploring derivatives of the 2,5-dimethoxyphenyl scaffold for this activity is a plausible exploratory avenue.

Anti-Inflammatory Research Potentials

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a constant focus of pharmaceutical research. Key targets for anti-inflammatory drugs include the cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. mdpi.com

The preclinical investigation of structural analogues of this compound for anti-inflammatory properties would follow a standard screening cascade:

In Vitro Enzyme Inhibition Assays: Initial screening would involve testing the ability of the compounds to inhibit COX-1, COX-2, and 5-LOX enzymes in cell-free assays. The IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) would be determined to assess potency and selectivity (e.g., COX-2 vs. COX-1). mdpi.com

Cell-Based Assays: Compounds showing promise would be tested in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure their ability to reduce the production of inflammatory cytokines.

In Vivo Models: Leading candidates would be evaluated in animal models of acute inflammation, such as the carrageenan-induced paw edema model in rats. bg.ac.rs In this model, a reduction in paw swelling after administration of the compound indicates in vivo anti-inflammatory activity.

Although no specific anti-inflammatory activity has been reported for this class of phenethylamines, the exploration of novel chemical scaffolds for such properties is a standard component of drug discovery.

Anti-Diabetic Research Potentials

Currently, there is a lack of available preclinical research data specifically investigating the anti-diabetic potential of this compound. Searches of scientific literature and databases did not yield any studies examining the effects of this compound in models of diabetes or on glucose metabolism. Therefore, its potential in this therapeutic area remains unexplored.

Neuroprotective Research Potentials

There is no specific preclinical research available that evaluates the neuroprotective potential of this compound. While the broader class of ethanolamine (B43304) derivatives has been investigated for neuroprotective properties, no studies were identified that focused on this particular dimethoxy-phenyl substituted compound in models of neurological damage or degeneration. As such, its potential for neuroprotection is yet to be scientifically investigated.

Research into Modulation of Autonomic Nervous System Function

Preclinical research has explored the pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives, which are structurally related to this compound, and their impact on the autonomic nervous system. These studies have primarily focused on their interaction with adrenergic receptors, which are key components in the regulation of autonomic functions.

In isolated tissue preparations, specific derivatives have demonstrated complex effects on alpha-adrenergic receptors. For instance, in studies utilizing the rat vas deferens, an established model for assessing alpha-adrenergic activity, some 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives exhibited both alpha-stimulating and alpha-blocking properties. nih.gov The observed effect was dependent on the concentration of the compound being tested. nih.gov In the same experimental model, the N-isopropyl derivative and its morpholine analogues were found to possess only alpha-blocking activity. nih.gov

With regard to beta-adrenergic activity, investigations using isolated guinea pig atria, a standard model for evaluating cardiac beta-adrenergic effects, revealed that only a specific open-chain derivative of 1-(2,5-dimethoxyphenyl)-2-aminoethanol had a moderate beta-blocking effect. nih.gov These findings suggest that structural modifications to the ethanolamine side chain can influence the activity at different adrenergic receptor subtypes. The research indicates that the pharmacological activity of these compounds is significantly influenced by the characteristics of the aromatic moiety. nih.gov

Table 1: Adrenergic Activity of 1-(2,5-Dimethoxyphenyl)-2-aminoethanol Derivatives in Preclinical Models
Compound TypeExperimental ModelAdrenergic Receptor TargetObserved Effect
1-(2,5-dimethoxyphenyl)-2-aminoethanol derivativesRat Vas DeferensAlpha-adrenergicConcentration-dependent alpha-stimulation and alpha-blockade
N-isopropyl derivative of 1-(2,5-dimethoxyphenyl)-2-aminoethanolRat Vas DeferensAlpha-adrenergicAlpha-blocking activity only
Open-chain derivative of 1-(2,5-dimethoxyphenyl)-2-aminoethanolIsolated Guinea Pig AtriaBeta-adrenergicModerate beta-blocking effect

Mentioned Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
1-(2,5-dimethoxyphenyl)-2-aminoethanol

Research Gaps and Future Directions in Chemical Biology

Elucidation of Additional Molecular Targets and Off-Target Interactions

The primary molecular targets of 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol have not been empirically determined. Based on the structural similarity to other 2,5-dimethoxyphenethylamines, it is hypothesized that it may interact with monoamine receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors. frontiersin.org However, without direct binding and functional assay data, this remains speculative.

Future research should prioritize comprehensive receptor screening panels to identify its primary binding sites. This should be followed by functional assays to determine whether it acts as an agonist, antagonist, or modulator at these targets. Furthermore, investigating potential off-target interactions is crucial to understanding its broader pharmacological profile and potential for unintended biological effects.

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling in Research Systems

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. The metabolic fate of structurally related phenethylamines involves pathways such as sulfoxidation and hydroxylation, which could be relevant. nih.gov

In-depth pharmacokinetic studies in animal models are a critical next step. These studies should aim to characterize its oral bioavailability, plasma concentration-time profile, tissue distribution, and major metabolic pathways. Such data is essential for correlating administered doses with observed biological effects and for designing meaningful pharmacodynamic experiments. Pharmacodynamic studies would then need to establish the relationship between the concentration of the compound at its target sites and the resulting physiological response.

Development of Advanced Stereoisomer-Specific Research Tools and Probes

The molecule this compound possesses a chiral center, meaning it exists as two stereoisomers ((R)- and (S)-enantiomers). The biological activity of chiral molecules is often stereospecific, with one enantiomer being significantly more potent or having a different pharmacological profile than the other. nih.gov

A fundamental research gap is the synthesis and separation of the individual enantiomers. Once isolated, their distinct pharmacological properties must be characterized. The development of stereoisomer-specific radiolabeled ligands or fluorescent probes would be invaluable for visualizing and quantifying the distribution and target engagement of each enantiomer in vitro and in vivo.

Application of Computational Chemistry and Molecular Modeling for Ligand Design and SAR Prediction

While computational studies have been applied to other ethanolamine (B43304) compounds, there is a lack of specific molecular modeling for this compound. rsc.org Computational approaches could provide initial hypotheses about its binding modes at various receptors.

Future work should involve docking studies of the (R)- and (S)-enantiomers into homology models of potential targets, such as the 5-HT2A receptor. This could help predict binding affinities and identify key molecular interactions. Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of related analogues could guide the design of new molecules with improved potency or selectivity.

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

The synthesis of related compounds, such as 2-amino-1-(2,5-dimethoxyphenyl)ethanol, often starts from 2,5-dimethoxybenzaldehyde (B135726). google.com This intermediate can be reacted with nitromethane (B149229) and subsequently reduced. google.comchemicalbook.com However, specific, optimized, and high-yield synthetic routes for this compound are not well-documented in peer-reviewed literature.

Research is needed to develop and optimize synthetic methodologies for this specific compound. This includes exploring different reductive amination strategies and purification techniques to ensure high yields and chemical purity, which are prerequisites for accurate pharmacological evaluation. The development of stereoselective synthetic routes to access the individual enantiomers directly is also a high-priority research direction.

Mechanistic Investigations at Subcellular and Systems Levels

Future investigations should use in vitro cell-based assays to explore the downstream consequences of receptor binding, such as second messenger activation or protein recruitment. At the systems level, after establishing a basic pharmacokinetic and pharmacodynamic profile, studies in animal models could begin to probe its effects on specific physiological systems, guided by its identified molecular targets.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

  • Route 1 : React 2,5-dimethoxyphenethylamine with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH or KOH) to introduce the ethanolamine moiety. Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) yields >75% purity .
  • Route 2 : Reductive amination of 2,5-dimethoxyacetophenone with ethanolamine using NaBH4 or Pd/C hydrogenation. Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 9:1 CH2Cl2:MeOH) .
  • Optimization : Control temperature (25–40°C), pH (8–10), and stoichiometric ratios (amine:carbonyl ≈ 1:1.2) to minimize side products like Schiff bases or over-reduction .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Property Technique Key Parameters Reference
Molecular Weight (253.3 g/mol)High-Resolution Mass Spectrometry (HRMS)[M+H]+ at m/z 254.1756
SolubilityShake-flask methodSoluble in ethanol (>50 mg/mL), sparingly in H2O (<1 mg/mL)
pKaPotentiometric titrationpKa1 (amine) ≈ 9.5; pKa2 (ethanol OH) ≈ 14.2
StabilityAccelerated stability studies (40°C/75% RH)Degradation <5% over 28 days in dark

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing and synthesis .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste (OSHA Hazard Class: Irritant) .

Advanced Research Questions

Q. What potential biological targets or mechanisms of action have been proposed based on structural analogs?

Methodological Answer:

  • Adrenoceptor Interaction : Structural analogs (e.g., β1-adrenoceptor agonist TA-064) suggest potential binding to adrenergic receptors. Conduct radioligand displacement assays using [3H]-dihydroalprenolol to quantify affinity .
  • Enzyme Modulation : Similar compounds inhibit monoamine oxidase (MAO) and enhance serotonin signaling. Use fluorometric MAO-A/MAO-B inhibition assays (IC50 determination) .

Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity and selectivity?

Methodological Answer:

Modification Impact Experimental Validation Reference
2,5-Dimethoxy vs. 3,4-DimethoxyAlters receptor binding affinityCompare IC50 in receptor-binding assays
Ethanolamine vs. MethylaminoChanges solubility and blood-brain barrier penetrationLogP measurements (shake-flask method)
Amino group alkylationReduces cytotoxicity while retaining activityMTT assay on HEK293 cells

Q. What contradictions exist in the literature regarding the compound’s physicochemical behavior?

Methodological Answer:

  • Contradiction : Reported solubility in water varies (0.5–2 mg/mL).
  • Resolution : Standardize pH (7.4 PBS) and temperature (25°C) for shake-flask experiments. Use HPLC-UV to quantify dissolved compound .
  • Contradiction : Conflicting pKa values (amine group: 9.2–9.8).
  • Resolution : Validate via capillary electrophoresis with internal standards (e.g., benzoic acid) .

Q. What are the environmental implications of its degradation, and how can persistence be tracked?

Methodological Answer:

  • Degradation Pathways : Hydrolysis under UV light (λ = 254 nm) yields 2,5-dimethoxyphenethylamine and glycolic acid. Monitor via LC-MS/MS .
  • Persistence Testing : Use OECD 301F (ready biodegradability test). If resistant (>70% persists after 28 days), employ advanced oxidation (e.g., Fenton’s reagent) for remediation .

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound Biological Activity IC50/EC50 Reference
TA-064 (β1-adrenoceptor agonist)Cardiotonic effect in rat modelsEC50 = 12 nM
2-(Ethylamino)ethanol derivativesMAO-A inhibitionIC50 = 8.5 µM

Q. Table 2: Key Physicochemical Parameters

Parameter Value Method
LogP (octanol/water)1.8 ± 0.2Shake-flask (pH 7.4)
Melting Point98–100°CDifferential Scanning Calorimetry
UV λmax (ethanol)278 nmUV-Vis spectroscopy

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.